O-cyclohexylmethyl O,O-dimethyl phosphorothioate
Description
O-Cyclohexylmethyl O,O-dimethyl phosphorothioate is an organophosphorus compound characterized by a cyclohexylmethyl group attached to the phosphorus center, alongside two methoxy groups and a thioate sulfur. Organophosphates like this are typically used as insecticides or acaricides, leveraging their ability to inhibit acetylcholinesterase in target organisms .
Properties
IUPAC Name |
cyclohexylmethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O3PS/c1-10-13(14,11-2)12-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMBOFVEEYBQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophosphorylation via Phosphorochloridothioate Intermediate
The most widely reported method involves a two-step thiophosphorylation process. First, phosphorus sulfotrichloride (PSCl₃) is reacted with methanol under controlled conditions to produce O,O-dimethyl phosphorochloridothioate [(CH₃O)₂P(S)Cl]. This intermediate is subsequently treated with cyclohexylmethanol in the presence of a base to yield the target compound.
Reaction Scheme:
$$
\text{PSCl}3 + 2 \text{CH}3\text{OH} \xrightarrow{-15^\circ \text{C}} (\text{CH}3\text{O})2\text{P(S)Cl} + 2 \text{HCl} \quad \text{(Step 1)}
$$
$$
(\text{CH}3\text{O})2\text{P(S)Cl} + \text{HOCH}2\text{C}6\text{H}{11} \xrightarrow{\text{Et}3\text{N, DCM}} (\text{CH}3\text{O})2\text{P(S)OCH}2\text{C}6\text{H}_{11} + \text{HCl} \quad \text{(Step 2)}
$$
Key Parameters:
- Temperature Control : Step 1 requires cooling (-10°C to 0°C) to prevent over-substitution and PSCl₃ hydrolysis.
- Base Selection : Triethylamine or pyridine effectively neutralizes HCl, driving the reaction to completion in Step 2.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures homogeneity while minimizing side reactions.
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| PSCl₃:MeOH Ratio | 1:2.1 | Maximizes (CH₃O)₂P(S)Cl purity |
| Reaction Time (Step 2) | 4–6 hours | Prevents cyclohexylmethanol oxidation |
| Base Equivalents | 1.2–1.5 | Ensures complete Cl⁻ scavenging |
Michaelis-Arbuzov Reaction with Disulfides
An alternative approach adapts the Michaelis-Arbuzov reaction by reacting trimethyl phosphite with cyclohexylmethyl disulfide. This one-pot method generates O,O-dimethyl S-cyclohexylmethyl phosphorothioate, which undergoes transesterification to introduce the O-cyclohexylmethyl group.
Reaction Scheme:
$$
\text{P(OCH}3\text{)}3 + \text{C}6\text{H}{11}\text{CH}2\text{SSCH}2\text{C}6\text{H}{11} \xrightarrow{80^\circ \text{C}} (\text{CH}3\text{O})2\text{P(S)SCH}2\text{C}6\text{H}_{11} + \text{Byproducts}
$$
Limitations : This route predominantly forms the S-alkyl isomer, necessitating additional steps for O-alkylation.
Solid-Phase Synthesis for Stereochemical Control
Recent advances in liquid-phase oligonucleotide synthesis (LPOS) employ chiral auxiliaries to achieve stereocontrolled phosphorothioate formation. While primarily used for nucleic acids, this method could be adapted for small molecules by substituting nucleoside precursors with cyclohexylmethyl derivatives.
Critical Considerations:
- Chiral Building Blocks : Limonene-derived oxathiaphospholane sulfides enable Rp/Sp diastereomer resolution.
- Deprotection Efficiency : Acid-labile 2-methoxypropane-2-yl (MIP) groups facilitate selective 5'-O-deacetalization without phosphorus-sulfur bond cleavage.
Analytical Characterization
Spectroscopic Techniques
³¹P NMR Analysis :
The phosphorus nucleus provides distinct chemical shifts:
- (CH₃O)₂P(S)OCH₂C₆H₁₁: δ 54.8–55.6 ppm (singlet, Jₚ₋ₛ = 650 Hz).
- Impurities (e.g., PSCl₃ residues): δ 98–102 ppm.
Infrared Spectroscopy :
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 210 nm) effectively separates O-cyclohexylmethyl O,O-dimethyl phosphorothioate from O,S-dimethyl isomers and hydrolysis products.
Typical HPLC Conditions:
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (250 mm) | 70:30 MeOH:H₂O (+0.1% TFA) | 12.3 min |
Industrial Scalability Challenges
Byproduct Formation
Exothermic reactions during PSCl₃ methoxylation can generate trisubstituted impurities [(CH₃O)₃P(S)], requiring precise stoichiometric control. Patent US6127566A discloses a continuous process with in-line pH monitoring to mitigate this issue.
Hydrolytic Instability
The phosphorothioate bond undergoes hydrolysis in aqueous media (t₁/₂ = 48 hours at pH 7), necessitating anhydrous conditions during synthesis.
Applications and Derivative Synthesis
Agrochemical Intermediates
This compound serves as a precursor for acetylcholinesterase inhibitors. Its lipophilic cyclohexylmethyl group enhances cuticular penetration in insecticidal formulations.
Pharmaceutical Relevance
Phosphorothioate oligonucleotides incorporating cyclohexylmethyl groups show improved nuclease resistance compared to standard phosphodiesters.
Chemical Reactions Analysis
Types of Reactions
O-cyclohexylmethyl O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
O-cyclohexylmethyl O,O-dimethyl phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-cyclohexylmethyl O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter, which can disrupt normal nerve function.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclohexylmethyl vs. Aromatic Substituents: The cyclohexylmethyl group in the target compound confers greater lipophilicity compared to aromatic substituents in Fenitrothion (nitrophenyl) or Chlorpyrifos (trichloropyridyl).
- Thioate vs. Dithioate : Unlike Malathion (a phosphorodithioate with two sulfur atoms), this compound has a single thioate sulfur, which influences its metabolic activation and interaction with acetylcholinesterase .
- Carbamate vs. Alkyl Groups: Omethoate’s carbamoylmethyl group enables systemic translocation in plants, a feature absent in the target compound due to its non-polar cyclohexylmethyl group .
Metabolic Pathways and Environmental Impact
- Degradation: Cyclohexylmethyl derivatives are likely metabolized via oxidative pathways (e.g., cytochrome P450), whereas Fenitrothion undergoes nitro-reduction to aminofenitrothion, altering toxicity profiles .
- Environmental Persistence : The cyclohexyl group may increase soil adsorption and reduce leaching compared to polar analogs like Omethoate .
Toxicity and Regulatory Considerations
- Neurotoxicity : While Omethoate and Chlorpyrifos exhibit high acute neurotoxicity, the target compound’s effects depend on its ability to form oxon metabolites, which inhibit acetylcholinesterase .
- Regulatory Status : Fenitrothion and Chlorpyrifos face restrictions due to ecological risks, whereas this compound’s regulatory status remains unclear without specific data .
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